Enhanced Lipophilicity vs 2-Nitrodiphenylamine
The presence of the para-chloro substituent in 4-chloro-2-nitro-N-phenylaniline (CAS 16611-15-7) imparts a significantly higher lipophilicity compared to its non-halogenated analog, 2-nitrodiphenylamine (CAS 119-75-5). This is a key differentiator for applications where solubility in non-polar media or hydrophobic interactions are critical, such as in disperse dyeing of polyester fibers.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.33 to 4.44 |
| Comparator Or Baseline | 2-Nitrodiphenylamine (CAS 119-75-5). While a direct, measured LogP for this comparator is not available from the same source, it is chemically understood that the addition of a chloro substituent increases LogP. |
| Quantified Difference | The target compound is predicted to be significantly more lipophilic (higher LogP) than its non-chlorinated analog, based on the presence of the chloro group. |
| Conditions | Estimated by KowWin and KOAWIN models (v1.10) |
Why This Matters
This higher LogP value directly correlates with improved substantivity for hydrophobic synthetic fibers, making it a more effective disperse dye for polyesters than its non-chlorinated counterpart.
